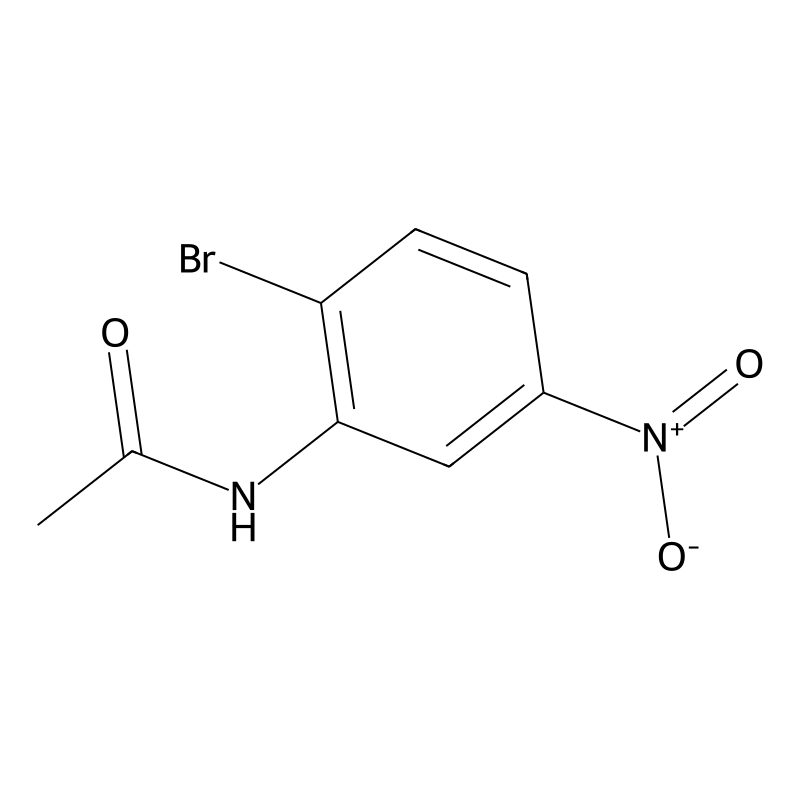

N-(2-Bromo-5-nitrophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of an amide bond (C(=O)N) suggests N-(2-Bromo-5-nitrophenyl)acetamide could be a useful intermediate in organic synthesis. Amide bonds are prevalent in many pharmaceuticals and functional materials, and this molecule could potentially act as a building block for more complex structures [].

- Material Science: The nitro group (NO2) often introduces negative charge density into a molecule, potentially influencing its interaction with light or other materials. Bromo (Br) substituents can also participate in various chemical reactions. These features hint at a possible role for N-(2-Bromo-5-nitrophenyl)acetamide in material science research, but more investigation is needed [].

- Biological Studies: The nitro group can sometimes play a role in biological processes, and some nitro-containing molecules exhibit bioactivity. However, due to the lack of specific research on N-(2-Bromo-5-nitrophenyl)acetamide, its potential biological applications are purely speculative at this point [].

N-(2-Bromo-5-nitrophenyl)acetamide is an organic compound with the chemical formula C₈H₇BrN₂O₃. It features a bromo and nitro substituent on a phenyl ring, which contributes to its unique chemical properties. The presence of the nitro group (NO₂) suggests potential reactivity in various biological processes, making it a candidate for pharmaceutical applications .

- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles in reactions such as:where Nu represents a nucleophile.

- Hydrolysis: In the presence of water, it can hydrolyze to form acetic acid and an amine:where R is typically a methyl group and R' is the phenyl substituent.

Several methods can be employed to synthesize N-(2-Bromo-5-nitrophenyl)acetamide:

- Bromination of Nitroaniline: Starting from 5-nitroaniline, bromination can be performed using bromine in an appropriate solvent.

- Acetylation: The resulting bromo-nitroaniline can then be acetylated using acetic anhydride or acetyl chloride under basic conditions .

These methods highlight the compound's accessibility for research and application purposes.

N-(2-Bromo-5-nitrophenyl)acetamide has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor or intermediate in drug synthesis.

- Chemical Research: Its unique reactivity makes it useful in studying reaction mechanisms involving halides and nitro compounds .

Several compounds share structural similarities with N-(2-Bromo-5-nitrophenyl)acetamide. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| N-(2-Bromo-4-nitrophenyl)acetamide | C₈H₇BrN₂O₃ | Similar halogen and nitro substitutions |

| N-(4-Bromo-2-nitrophenyl)acetamide | C₈H₇BrN₂O₃ | Different positions of bromo and nitro groups |

| N-(2-Bromo-6-nitrophenyl)acetamide | C₈H₇BrN₂O₃ | Variation in nitro position affecting reactivity |

These compounds highlight the uniqueness of N-(2-Bromo-5-nitrophenyl)acetamide through its specific substitution pattern, which may influence its chemical behavior and biological activity differently compared to its analogs.